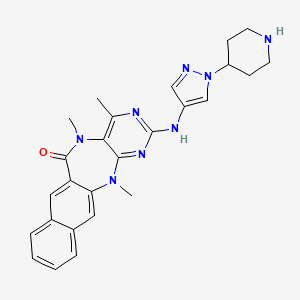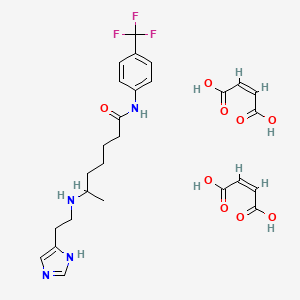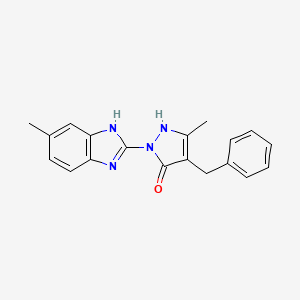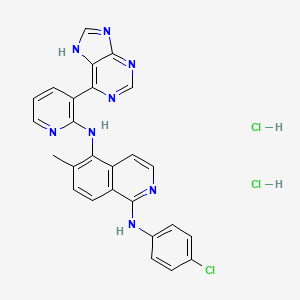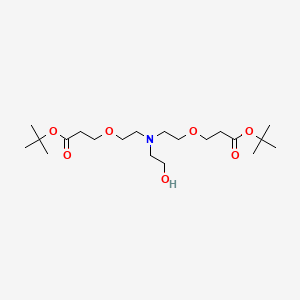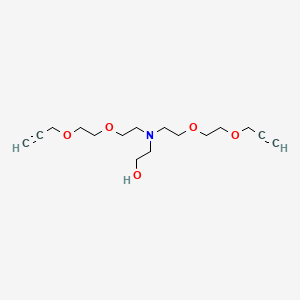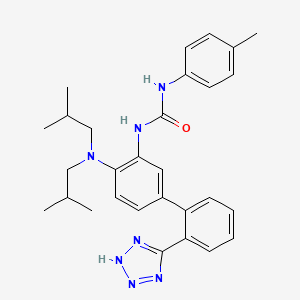
IDO-IN-2
Vue d'ensemble
Description
IDO-IN-2 est un nouvel inhibiteur de petite molécule puissant de l'enzyme indoleamine 2,3-dioxygénase. Cette enzyme joue un rôle crucial dans le catabolisme de l'acide aminé essentiel tryptophane en kynurénine. En inhibant cette enzyme, this compound a montré un potentiel significatif dans la modulation des réponses immunitaires, en particulier dans le contexte de l'immunothérapie anticancéreuse .
Applications De Recherche Scientifique
IDO-IN-2 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the biochemical pathways involving indoleamine 2,3-dioxygenase.
Biology: It helps in understanding the role of tryptophan metabolism in various biological processes.
Mécanisme D'action
Target of Action
The primary target of IDO-IN-2 is the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the kynurenine pathway of tryptophan metabolism . This enzyme plays a pivotal role in cancer immune escape by catalyzing the initial step of the kynurenine pathway .
Mode of Action
This compound interacts with its target, IDO1, by inhibiting its enzymatic activity . This inhibition prevents the conversion of the essential amino acid tryptophan into kynurenine . The metabolic depletion of tryptophan and/or the accumulation of kynurenine is the mechanism that defines how immunosuppressive IDO inhibits immune cell effector functions and/or facilitates T cell death .
Biochemical Pathways
This compound affects the kynurenine pathway, a major route of tryptophan catabolism . By inhibiting IDO1, this compound prevents the conversion of tryptophan into kynurenine, thereby disrupting this pathway . This disruption can lead to a decrease in the production of immunosuppressive kynurenine metabolites .
Result of Action
The inhibition of IDO1 by this compound leads to a decrease in the production of immunosuppressive kynurenine metabolites . This can result in an enhancement of the immune response against cancer cells . Furthermore, IDO1 inhibition can lead to a decrease in the suppression of effector T and NK cells and differentiation and activation of regulatory T (Treg) cells and myeloid-derived suppressor cells (MDSCs) .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the expression of IDO1 can be rapidly stimulated and highly expressed in response to ongoing immune surveillance in cancer . Therefore, the tumor microenvironment can significantly influence the action, efficacy, and stability of this compound .
Analyse Biochimique
Biochemical Properties
IDO-IN-2 is related to the IDO enzyme, which is a rate-limiting enzyme in the tryptophan catabolism in kynurenine pathways . This enzyme has an immunosuppressive effect and supports cancer cells to evade the immune system in different cancer types . The IDO enzyme is folded into one large and one small distinct α-helical domains, with the heme prosthetic ring positioned between them .
Cellular Effects
The IDO enzyme, which this compound is associated with, has been shown to have significant effects on various types of cells and cellular processes . It plays a pivotal role in cancer immune escape by catalyzing the initial step of the kynurenine pathway . Overexpression of IDO is also associated with poor prognosis in various cancers .
Molecular Mechanism
The molecular mechanism of this compound involves the IDO enzyme’s ability to catalyze the initial oxidation of L-tryptophan (L-Trp) and induce the accumulation of kynurenine metabolites . This leads to the suppression of T-cell and helps tumor cells to escape the monitoring and clearance of the immune system .
Dosage Effects in Animal Models
Pharmacologic inhibition of IDO, which this compound is associated with, has been shown to synergize with chemo-radiation therapy to prolong survival in mice bearing intracranial glioblastoma tumors .
Metabolic Pathways
This compound is associated with the IDO enzyme, which is a key player in the tryptophan catabolism in kynurenine pathways . This pathway is one of the most vital and fundamental biological processes for all cell types, including cancer cells .
Transport and Distribution
The IDO enzyme, which this compound is associated with, is widely expressed in human tissues and cell subsets and is induced during inflammation .
Subcellular Localization
The IDO enzyme, which this compound is associated with, has been found to localize in the cell membrane compartment in lung tumor cells . This different localization from the cytosolic one and the phosphorylation state are the first indications for the signaling function of IDO .
Méthodes De Préparation
IDO-IN-2 peut être synthétisé par différentes voies de synthèse. Une méthode courante implique la réaction de molécules précurseurs spécifiques dans des conditions contrôlées pour obtenir le composé souhaité. Les conditions de réaction comprennent généralement l'utilisation de solvants tels que le diméthylsulfoxyde et des catalyseurs pour faciliter la réaction . Les méthodes de production industrielle impliquent souvent une mise à l'échelle de ces réactions dans de grands réacteurs, en garantissant une pureté et un rendement élevés grâce à des mesures de contrôle qualité rigoureuses .
Analyse Des Réactions Chimiques
IDO-IN-2 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les réactifs courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les réactifs courants comprennent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.
Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation d'this compound peut produire divers dérivés oxydés, tandis que la réduction peut produire des formes réduites du composé .
Applications de la recherche scientifique
This compound a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme composé d'outil pour étudier les voies biochimiques impliquant l'indoleamine 2,3-dioxygénase.
Biologie : Il aide à comprendre le rôle du métabolisme du tryptophane dans divers processus biologiques.
Mécanisme d'action
This compound exerce ses effets en inhibant l'enzyme indoleamine 2,3-dioxygénase. Cette enzyme catalyse la première et l'étape limitante de la dégradation du tryptophane le long de la voie de la kynurénine. En inhibant cette enzyme, this compound réduit les niveaux de kynurénine et d'autres métabolites en aval, qui sont connus pour avoir des effets immunosuppresseurs. Cette inhibition peut améliorer la réponse immunitaire contre les tumeurs, faisant d'this compound un candidat prometteur pour l'immunothérapie anticancéreuse .
Comparaison Avec Des Composés Similaires
IDO-IN-2 est unique par sa forte puissance et sa sélectivité en tant qu'inhibiteur de l'indoleamine 2,3-dioxygénase. Des composés similaires comprennent :
IDO1-IN-1 : Un autre inhibiteur puissant de l'indoleamine 2,3-dioxygénase avec des propriétés chimiques légèrement différentes.
IDO-IN-5 : Connu pour sa grande sélectivité mais sa faible puissance par rapport à this compound.
IDO-IN-9 : Exhibe une forte activité inhibitrice mais a des propriétés pharmacocinétiques différentes
This compound se distingue par son profil équilibré de forte puissance, de sélectivité et de propriétés pharmacocinétiques favorables, ce qui en fait un outil précieux à la fois dans la recherche et les applications thérapeutiques .
Propriétés
IUPAC Name |
1-[2-[bis(2-methylpropyl)amino]-5-[2-(2H-tetrazol-5-yl)phenyl]phenyl]-3-(4-methylphenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35N7O/c1-19(2)17-36(18-20(3)4)27-15-12-22(24-8-6-7-9-25(24)28-32-34-35-33-28)16-26(27)31-29(37)30-23-13-10-21(5)11-14-23/h6-16,19-20H,17-18H2,1-5H3,(H2,30,31,37)(H,32,33,34,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNMMPAEIYFQIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=C(C=CC(=C2)C3=CC=CC=C3C4=NNN=N4)N(CC(C)C)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does PCC0208009 interact with its target, IDO?
A1: PCC0208009 is a highly effective IDO inhibitor, demonstrating both direct inhibition of IDO enzymatic activity and involvement in the regulation of IDO expression at the transcriptional and translational levels [, ].
Q2: What are the downstream effects of PCC0208009-mediated IDO inhibition?
A2: Inhibiting IDO with PCC0208009 leads to several downstream effects, including:
- Increased T cell infiltration into tumors: Studies have shown that PCC0208009 treatment increases the percentages of CD3+, CD4+, and CD8+ T cells within tumor microenvironments [, ].
- Suppression of tumor proliferation: By increasing the presence of anti-tumor immune cells and potentially other mechanisms, PCC0208009 demonstrates an ability to suppress tumor growth in both in vitro and in vivo models [, ].
- Modulation of the tryptophan-kynurenine pathway: As an IDO inhibitor, PCC0208009 interferes with the degradation of tryptophan to kynurenine, impacting the balance of these metabolites [].
Q3: What is the molecular formula and weight of PCC0208009?
A3: The molecular formula of PCC0208009 is C29H36N8O. Its molecular weight is 512.65 g/mol.
Q4: Is there any publicly available spectroscopic data for PCC0208009?
A4: While the provided research papers do not include specific spectroscopic data, such information might be found in patents, chemical databases, or through direct contact with the researchers or the compound's developer.
Q5: Has the research explored the material compatibility and stability of PCC0208009 under various conditions relevant to its potential applications?
A5: The research provided doesn't explicitly address the material compatibility and stability of PCC0208009. This aspect is crucial for pharmaceutical development and would likely be investigated in further preclinical studies.
Q6: Are there any insights into the catalytic properties of PCC0208009, including reaction mechanisms, selectivity, and potential uses in catalytic applications?
A6: The current research focuses on PCC0208009's role as an IDO inhibitor for immunotherapy. There is no information available regarding any potential catalytic properties or applications of the compound.
Q7: Has computational chemistry and modeling been used to study PCC0208009? Are there any simulations, calculations, or QSAR models available?
A7: The provided research does not detail any computational chemistry or modeling studies conducted on PCC0208009.
Q8: What are the stability characteristics of PCC0208009 under various storage and formulation conditions? What formulation strategies are being explored to improve its stability, solubility, or bioavailability?
A8: Information about the stability and formulation of PCC0208009 is not detailed in the provided research. These aspects are crucial for drug development and would be addressed in preclinical and formulation development stages.
Q9: How do the studies address SHE (Safety, Health, and Environment) regulations regarding the development and handling of PCC0208009?
A9: Specific SHE regulations and compliance are not discussed in detail within the provided research, which primarily focuses on the compound's efficacy and mechanism of action.
Q10: What is the pharmacodynamic (PD) profile of PCC0208009? How does its in vivo activity translate to efficacy in animal models?
A10: While specific PD parameters are not detailed, research indicates that PCC0208009 demonstrates promising anti-tumor effects in vivo [, ]. It effectively reduces tumor growth and prolongs survival in glioma models, suggesting a positive translation of its in vitro activity to in vivo efficacy.
Q11: What in vitro and in vivo models have been used to evaluate the efficacy of PCC0208009? Have any clinical trials been conducted?
A11: The efficacy of PCC0208009 has been evaluated in the following models:
- In vitro: Studies used HeLa cells to assess the compound’s effect on IDO activity and expression [, ].
- In vivo: Mouse glioma GL261 heterotopic models and rat glioma C6 orthotopic models were used to evaluate the impact of PCC0208009 on tumor growth, survival, and immune cell infiltration [, ].
Q12: Are there any known resistance mechanisms to PCC0208009? Is there cross-resistance with other compounds or classes of IDO inhibitors?
A12: The research doesn’t specifically address resistance mechanisms to PCC0208009. This is a critical area for further research to understand the long-term effectiveness of this compound and guide the development of strategies to overcome potential resistance.
Q13: What is the safety profile of PCC0208009? Are there any data on its toxicity, adverse effects, and potential long-term effects?
A13: While the research highlights the therapeutic potential of PCC0208009, it does not provide detailed information about its toxicity or safety profile.
Q14: Are there any specific drug delivery or targeting strategies being explored to enhance the delivery of PCC0208009 to its target tissues or cells?
A14: The provided research does not delve into specific drug delivery or targeting strategies for PCC0208009.
Q15: What analytical methods and techniques have been used to characterize, quantify, and monitor PCC0208009?
A15: While the specific analytical methods are not extensively detailed, the research mentions the use of techniques such as:
- High-performance liquid chromatography (HPLC): This method is likely used for analyzing tryptophan and kynurenine levels to assess IDO activity [, ].
- Flow cytometry: This technique is employed for analyzing immune cell populations within tumor samples, providing insights into the immunomodulatory effects of PCC0208009 [, ].
- Immunohistochemistry: This method helps visualize and analyze the expression of IDO and other proteins (like Ki67 and PCNA) within tumor tissues [, ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



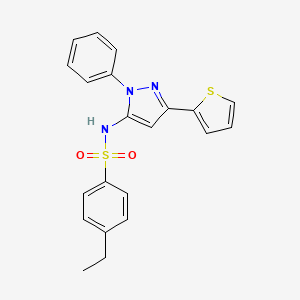
![(1S,2S,3R,4R,5S)-5-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-methoxy-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol](/img/structure/B607982.png)
